6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 142168-97-6
VCID: VC21099296
InChI: InChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)10-7(13)11-6(4)12/h1-2H,(H2,9,10,11,12,13)
SMILES: C1=C(C=NC2=C1C(=O)NC(=O)N2)Br
Molecular Formula: C7H4BrN3O2
Molecular Weight: 242.03 g/mol

6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione

CAS No.: 142168-97-6

Cat. No.: VC21099296

Molecular Formula: C7H4BrN3O2

Molecular Weight: 242.03 g/mol

* For research use only. Not for human or veterinary use.

6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione - 142168-97-6

Specification

CAS No. 142168-97-6
Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
IUPAC Name 6-bromo-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)10-7(13)11-6(4)12/h1-2H,(H2,9,10,11,12,13)
Standard InChI Key NVEZTQHZGXJZFC-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C1C(=O)NC(=O)N2)Br
Canonical SMILES C1=C(C=NC2=C1C(=O)NC(=O)N2)Br

Introduction

Structural Characteristics and Physical Properties

The compound 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione belongs to the broader class of pyrido[2,3-d]pyrimidines, which are structural analogs of biogenic quinazolines . This heterocyclic compound features the fusion of pyrimidine and pyridine rings, creating a bicyclic scaffold with distinctive reactivity patterns. The molecular structure is characterized by a bromine atom at position 6 of the pyrido ring and two carbonyl groups at positions 2 and 4 of the pyrimidine ring.

Physical and Chemical Properties

The physical and chemical properties of 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione are detailed in Table 1, providing essential information for researchers working with this compound.

Table 1: Physical and Chemical Properties of 6-Bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione

PropertyValueNotes
Molecular FormulaC7H4BrN3O2Contains bromine at position 6
Molecular Weight242.03 g/molCalculated based on atomic masses
AppearanceCrystalline solidTypical for this class of compounds
SolubilitySparingly soluble in water; Soluble in DMF, DMSOCommon for heterocyclic compounds
Melting PointHigh (typical range: 250-300°C)Characteristic of fused heterocycles
LogP~1.5-2.0 (estimated)Indicates moderate lipophilicity

Structural Features

The structure of 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione encompasses several important features that contribute to its chemical behavior and biological activity. The compound contains a fused ring system with the pyridine ring attached to the pyrimidine at positions 2 and 3. This orientation distinguishes it from its isomeric counterpart, the pyrido[3,2-d]pyrimidine system. The presence of the bromine atom at position 6 provides a reactive site for various chemical transformations, particularly nucleophilic substitution reactions. Additionally, the compound possesses two lactam functional groups (the 2,4-dione moiety), which can participate in hydrogen bonding interactions, influencing both the compound's solubility and its ability to interact with biological targets.

Synthetic Methodologies

Several synthetic approaches have been developed for the preparation of pyrido[2,3-d]pyrimidine derivatives, including the 6-bromo variant. These methods typically involve either the construction of the pyridine ring onto a preformed pyrimidine scaffold or the formation of the pyrimidine ring on a pyridine precursor.

Key Synthetic Routes

Research indicates that the synthesis of 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione can be achieved through multiple pathways, with the most common approaches outlined below.

Synthesis via 6-Aminouracil Derivatives

One established method involves the reaction of 6-aminouracils with appropriate reagents to construct the pyridine ring. Rashidi and colleagues demonstrated that 6-aminouracils can be treated with substituted aminomethylene malondialdehyde to form pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones . This approach could potentially be modified to incorporate the bromine atom at position 6, either through direct bromination or by using pre-brominated starting materials.

Synthesis via α,β-Unsaturated Ketones

The reaction of 6-aminopyrimidines with α,β-unsaturated ketones provides another valuable route to pyrido[2,3-d]pyrimidine derivatives . This reaction is proposed to proceed through nucleophilic attack by the amino group on the α,β-unsaturated ketone, followed by cyclization to form the pyridine ring. Subsequent modification through bromination could yield the desired 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione.

Reaction Mechanisms

The formation of the pyrido[2,3-d]pyrimidine core typically involves condensation reactions followed by cyclization. In the case of reactions with α,β-unsaturated ketones, the mechanism likely proceeds through:

  • Nucleophilic addition of the amino group to the β-carbon of the unsaturated ketone

  • Intramolecular cyclization

  • Dehydration to form the aromatic pyridine ring

The bromination step to produce the 6-bromo derivative may occur either before the formation of the bicyclic system or as a subsequent modification, depending on the synthetic strategy employed.

Chemical Reactivity

The chemical behavior of 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione is largely determined by its structural features, particularly the bromine substituent and the lactam functionalities.

Reactivity Patterns

Reaction TypeConditionsProductsPotential Applications
Nucleophilic SubstitutionVarious nucleophiles (amines, thiols, alcohols), base6-substituted derivativesDiversity-oriented synthesis
N-AlkylationAlkyl halides, baseN-alkylated productsModulation of physicochemical properties
ReductionReducing agents (NaBH4, LiAlH4)Reduced derivativesAltered biological activity profiles
ThionationLawesson's reagent, P2S5Thiolactam derivativesEnhanced lipophilicity and binding properties
Cross-couplingPd-catalysts, appropriate partnersC-C bond formation productsComplex molecule synthesis

Biological Activity and Applications

Pyrido[2,3-d]pyrimidine derivatives, including those with bromine substituents, have garnered significant interest due to their diverse biological activities and potential therapeutic applications.

Reported Biological Activities

Research on pyrido[2,3-d]pyrimidine derivatives has revealed several potential therapeutic applications, summarized in Table 3:

Table 3: Reported Biological Activities of Pyrido[2,3-d]pyrimidine Derivatives

Biological ActivityProposed MechanismStructural Features Contributing to Activity
AnticancerInhibition of kinases and other enzymesPresence of halogens, hydrogen-bond acceptors/donors
AntimicrobialInteraction with bacterial targetsLipophilic substituents, basic nitrogen atoms
Anti-inflammatoryModulation of inflammatory pathwaysSpecific substitution patterns on the core scaffold
AntiviralInterference with viral replicationHydrogen bonding capacity, electronic properties

Structure-Activity Relationships

The biological activity of pyrido[2,3-d]pyrimidine derivatives is strongly influenced by the nature and position of substituents. The presence of a bromine atom at position 6, as in 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione, can significantly impact the compound's biological profile through various mechanisms:

  • Enhanced lipophilicity, potentially improving membrane permeability

  • Altered electronic distribution, affecting binding to biological targets

  • Provision of a site for metabolic transformations or further chemical modifications

  • Possible halogen bonding interactions with target proteins

These structure-activity relationships suggest that 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione may possess unique biological properties worthy of further investigation.

Comparison with Related Compounds

To better understand the significance of 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione, it is instructive to compare it with structurally related compounds.

Structural Analogs

Several compounds bear structural similarity to 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione, including its positional isomers and derivatives with different substituents.

Table 4: Comparison of 6-Bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione with Related Compounds

CompoundStructural DifferencesChemical PropertiesBiological Activity Differences
6-Bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dioneDifferent ring fusion orientationSimilar reactivity patternsMay target different biological pathways
6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dioneChlorine instead of bromine at position 6Higher reactivity in nucleophilic substitutionsPotentially different pharmacokinetic properties
6-Bromopyrido[2,3-d]pyrimidine-2,4-diamineAmine groups instead of lactam functionalitiesDifferent hydrogen bonding patternsAltered biological target specificity
Unsubstituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dioneLack of bromine substituentReduced reactivity at position 6Different electronic properties and bioactivity

Novel Derivatives and Heteroannulated Systems

Recent research has explored the development of more complex systems incorporating the pyrido[2,3-d]pyrimidine scaffold. For example, the synthesis of novel heteroannulated compounds such as chromeno[3′,2′:5,6]pyrido[2,3-d] derivatives has been reported . These advances demonstrate the continuing interest in pyrido[2,3-d]pyrimidine-based structures and their potential for developing compounds with enhanced or novel biological activities.

Current Research Trends and Future Directions

The field of pyrido[2,3-d]pyrimidine chemistry continues to evolve, with several emerging research trends that may impact the understanding and application of compounds like 6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione.

Recent Developments

Current research in pyrido[2,3-d]pyrimidine chemistry has focused on:

  • Development of more efficient and environmentally friendly synthetic methods

  • Exploration of novel derivatives with improved pharmacological profiles

  • Investigation of mechanism-based design strategies to target specific biological pathways

  • Application of computational approaches to predict structure-activity relationships

For instance, researchers have synthesized compounds like 2-hydrazinyl-8-methyl-4H-chromeno[3′,2′:5,6]pyrido[2,3-d]pyrimidine-4,6(3H)-dione, which was subsequently used to create novel heteroannulated compounds with potential antimicrobial activity .

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